molecular formula C13H16N2O2 B2693516 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one CAS No. 483286-64-2

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one

Cat. No.: B2693516
CAS No.: 483286-64-2
M. Wt: 232.283
InChI Key: OSHJYYJHBGITDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one typically involves the reaction of 6-methyl-2-quinolinone with 2-hydroxyethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Hydroxyethylamino)-methyl]-1H-quinolin-2-one
  • 6-Methyl-1H-quinolin-2-one
  • 2-Hydroxyethylamino derivatives

Uniqueness

What sets 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one apart is its specific structure, which allows for unique interactions with biological targets. This makes it particularly valuable in research applications where specificity and efficacy are crucial .

Properties

IUPAC Name

3-[(2-hydroxyethylamino)methyl]-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-2-3-12-10(6-9)7-11(13(17)15-12)8-14-4-5-16/h2-3,6-7,14,16H,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHJYYJHBGITDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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